3-Methoxy-5-(trifluoromethyl)benzoic acid

Descripción general

Descripción

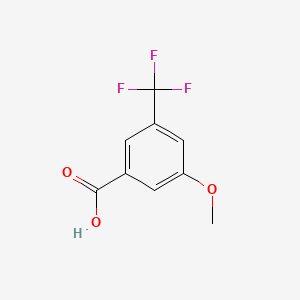

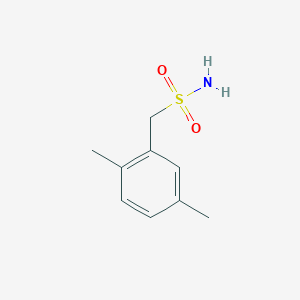

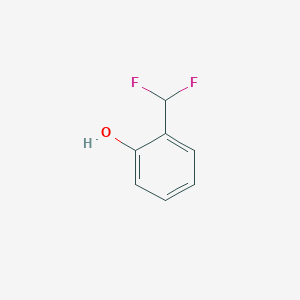

3-Methoxy-5-(trifluoromethyl)benzoic acid, also known by its chemical formula C9H7F3O3, is a benzoic acid derivative. It features a trifluoromethyl group at the 5-position and a methoxy group at the 3-position of the benzene ring. The compound is of interest due to its potential applications in pharmaceutical synthesis and other chemical processes .

Synthesis Analysis

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzoic acid involves the introduction of the trifluoromethyl and methoxy substituents onto the benzene ring. Specific synthetic routes may vary, but fluorination and methylation reactions are commonly employed. Researchers have explored various methods to achieve this compound, including transition-metal-catalyzed reactions and direct fluorination strategies .

Molecular Structure Analysis

The molecular formula of 3-Methoxy-5-(trifluoromethyl)benzoic acid is C9H7F3O3. Its 2D structure consists of a benzene ring with a trifluoromethyl group (CF3) at the 5-position and a methoxy group (OCH3) at the 3-position. The 3D conformer reveals the spatial arrangement of these substituents, which influences its chemical properties and reactivity .

Chemical Reactions Analysis

3-Methoxy-5-(trifluoromethyl)benzoic acid can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions. Its trifluoromethyl group enhances lipophilicity and binding affinity, making it valuable in drug discovery and medicinal chemistry .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

3-Methoxy-5-(trifluoromethyl)benzoic acid, like its related compounds, has been explored in the context of chemical synthesis. For example, studies have shown the successful regioselective metalation and subsequent carboxylation of related benzoic acids to form various derivatives. These processes have led to the creation of compounds such as 2,6-bis(trifluoromethyl)benzoic acid and its subsequent transformation into various functional groups like benzyl alcohol and benzaldehyde. These methods demonstrate the compound's utility in creating diverse chemical structures, which can have wide-ranging applications in organic chemistry and material science (Dmowski & Piasecka-Maciejewska, 1998).

Crystalline Structure Analysis

The crystalline structure of alkoxy-substituted benzoic acids, including variants like 3-(methoxy)benzoic acid, has been studied to understand their packing arrangements. These studies are crucial in materials science, particularly in the design and development of new crystalline materials with specific properties. The understanding of how different substituents like methoxy groups influence the molecular arrangement can lead to innovations in material engineering and pharmaceuticals (Raffo et al., 2014).

Selective Metalation

Selective metalation techniques have been applied to compounds like 3-methoxy benzoic acid, demonstrating their potential in precise chemical modifications. Such techniques are significant in organic synthesis, allowing for the targeted modification of molecules to create new compounds with desired properties, useful in drug development and other chemical industries (Sinha, Mandal, & Chandrasekaran, 2000).

Luminescent Properties in Coordination Compounds

Research has also explored the use of 3-methoxy-4-benzyloxy benzoic acid derivatives in the development of lanthanide coordination compounds. These compounds have been studied for their photoluminescent properties, which are crucial in the field of optical materials and sensors. Understanding how electron-donating and electron-withdrawing substituents affect luminescence can lead to the development of new materials for lighting, display technologies, and bioimaging (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Environmental Applications

3-Methoxy-5-(trifluoromethyl)benzoic acid and related compounds have also been studied in environmental contexts. For instance, the use of modified activated carbon with benzoic acid derivatives for the adsorption and recovery of cobalt from aqueous solutions highlights potential applications in water purification and environmental remediation. Such research is vital for developing new methods to treat contaminated water and manage environmental pollutants (Gunjate, Meshram, Khope, & Awachat, 2020).

Mecanismo De Acción

Target of Action

The primary target of 3-Methoxy-5-(trifluoromethyl)benzoic acid is the membrane fusion process between the virus and the endosome of host cells . This suggests that the compound may have antiviral properties, particularly against influenza A virus .

Mode of Action

The compound inhibits the membrane fusion process between the virus and the endosome of host cells . This inhibition prevents the virus from entering the host cell, thereby blocking the viral replication cycle .

Result of Action

The primary result of the action of 3-Methoxy-5-(trifluoromethyl)benzoic acid is the inhibition of viral entry into host cells . By blocking this critical step in the viral replication cycle, the compound can potentially prevent the spread of the virus within the host.

Direcciones Futuras

Research on 3-Methoxy-5-(trifluoromethyl)benzoic acid continues to explore its synthetic versatility, biological activity, and potential applications. Future investigations may focus on its pharmacological properties, environmental impact, and scalability for industrial processes .

: PubChem: 3-Methoxy-5-(trifluoromethyl)benzoic acid : Apollo Scientific Ltd: 3-Fluoro-5-(trifluoromethyl)benzoic acid

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQSHRZOMRFBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615781 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(trifluoromethyl)benzoic acid | |

CAS RN |

53985-48-1 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53985-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)